N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-N-(oxolan-2-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-11-4-6-12(7-5-11)19-16(23)21-17-20-14(10-25-17)15(22)18-9-13-3-2-8-24-13/h4-7,10,13H,2-3,8-9H2,1H3,(H,18,22)(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSHBFNQJKQPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Urea Linkage: The urea linkage is introduced by reacting an isocyanate with an amine. In this case, p-tolyl isocyanate can be reacted with an appropriate amine to form the urea derivative.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced through a nucleophilic substitution reaction, where a tetrahydrofuran-2-ylmethyl halide reacts with the thiazole-urea intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea or thiazole moieties.
Substitution: Nucleophilic substitution reactions can occur at the tetrahydrofuran ring or the thiazole ring, depending on the reaction conditions and the nucleophiles used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. The presence of the urea linkage and the thiazole ring makes it a candidate for interacting with various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a compound of interest for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The urea linkage can form hydrogen bonds with active site residues, while the thiazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
A. Thiazole Carboxamides ()
Compounds such as 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., 3a–s in ) share the thiazole-carboxamide backbone but differ in substituents. For instance:
- Positional isomerism : The target compound has a carboxamide at position 4, whereas analogs feature it at position 4. This positional shift may alter electronic properties and binding interactions.
- Substituent effects : The THF-methyl group in the target compound likely enhances solubility compared to pyridinyl or aryl groups in analogs .
- Synthesis : Both classes are synthesized via coupling reactions (e.g., amide bond formation with amines), suggesting similar synthetic accessibility .
B. Ureido/Thioxo-Thiazolidinones () Compounds like 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) () and N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide () share ureido/thioxo motifs but differ in core heterocycles (thiazolidinone vs. thiazole). Key differences include:
- Ring saturation: Thiazolidinones (saturated) vs. thiazoles (aromatic) influence conformational flexibility and metabolic stability.
Table 1: Comparative Analysis of Key Compounds
Key Observations :
- Yield : The target compound’s synthesis may align with ’s moderate-to-high yields (65–85%) for carboxamide coupling .
- Melting Points : Ureido/thioxo analogs () exhibit higher melting points (>150°C), likely due to hydrogen bonding from ureido groups, whereas pyridinyl carboxamides () lack such data .
- Bioactivity : The p-tolyl ureido group in the target compound may mimic ’s urease inhibitors, though activity specifics remain hypothetical without experimental data .
Functional Group Impact
Biological Activity
N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Compound Overview
The compound features a thiazole ring , a urea derivative , and a tetrahydrofuran moiety . Its structural complexity allows for diverse interactions with biological targets, making it a candidate for drug development.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Tetrahydrofuran Derivative : Tetrahydrofuran is reacted with an alkylating agent to introduce the methyl group.
- Thiazole Ring Formation : A cyclization reaction involving a thioamide and an α-haloketone forms the thiazole ring.
- Urea Derivative Formation : The p-tolyl group is introduced via reaction with an isocyanate to form the urea derivative.
- Final Coupling : The tetrahydrofuran derivative is coupled with the thiazole-urea intermediate under controlled conditions to yield the final compound.
The biological activity of this compound primarily revolves around its interaction with specific enzymes or receptors. This compound may inhibit or activate various biological pathways depending on the target site.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit promising anticancer activity. For instance, modifications in similar thiazole compounds have shown potent inhibition of cell migration and invasion, particularly through the inhibition of fascin, a protein associated with tumor progression and metastasis .
In a comparative study, analogues of thiazole derivatives demonstrated significant antiangiogenesis activity in chicken embryo membrane assays, blocking new blood vessel formation .
Case Studies
- Fascin Inhibition : A study synthesized 63 new thiazole derivatives, identifying one that inhibited 50% of cell migration at a concentration of 24 nM. This suggests that this compound could be explored for similar applications in inhibiting cancer cell migration .
- Antiproliferative Effects : Research on related compounds has shown that certain thiazoles can inhibit growth across various cancer cell lines, with IC50 values ranging significantly depending on structural modifications . This indicates that this compound may hold similar potential.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
